molecular formula C10H20O B14188448 1-Butoxyhex-1-ene CAS No. 923035-50-1

1-Butoxyhex-1-ene

Cat. No.: B14188448
CAS No.: 923035-50-1
M. Wt: 156.26 g/mol
InChI Key: GZVLVDUDXHFYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butoxyhex-1-ene is an organic compound with the molecular formula C10H20O. It is a member of the alkene family, characterized by the presence of a double bond between two carbon atoms. This compound is a colorless liquid at room temperature and is known for its applications in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxyhex-1-ene can be synthesized through the reaction of 1-hexene with butanol in the presence of an acid catalyst. The reaction typically involves the dehydration of the alcohol to form the ether linkage. The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid to facilitate the dehydration process .

Industrial Production Methods: Industrial production of this compound may involve the oligomerization of ethylene to produce 1-hexene, followed by the etherification with butanol. This process is typically carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Butoxyhex-1-ene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond can be reduced to form the corresponding alkane.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Butoxyhex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butoxyhex-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, while the ether linkage can undergo cleavage under acidic or basic conditions. These interactions can lead to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1-Butoxyhex-1-ene is unique due to its combination of a long hydrophobic chain and a reactive double bond, making it versatile in various chemical reactions and applications.

Properties

CAS No.

923035-50-1

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-butoxyhex-1-ene

InChI

InChI=1S/C10H20O/c1-3-5-7-8-10-11-9-6-4-2/h8,10H,3-7,9H2,1-2H3

InChI Key

GZVLVDUDXHFYHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC=COCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.